alpha-Chamigrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Chamigrene is a sesquiterpenoid.
Scientific Research Applications
Antifouling Properties in Marine Algae
- α-Chamigrene has been identified in the marine red alga, Laurencia rigida, which exhibits antifouling properties. This study isolated several sesquiterpenes, including α-chamigrene derivatives, and assessed their antimicrobial and antialgal activities (König & Wright, 1997).
Medicinal Plant Research
- In chamomile (Matricaria recutita L.), research focused on genetic diversity and the content of medicinal compounds, including α-bisabolol, a closely related compound to α-chamigrene. This study highlights the importance of genetic studies in enhancing our understanding of medicinal plants (Otto et al., 2017).
Chemical Synthesis
- The total synthesis of α-Chamigrene has been achieved, providing a method for producing this compound in a laboratory setting. This is significant for research and potential commercial applications (Jin, Gui & Akira, 1999).
Marine Biology and Toxicology
- A study on a new species of the marine red algal genus Laurencia found a novel rearranged sesquiterpenoid and a biogenetically-related chamigrene derivative, which were toxic to the damselfish Pomacentrus coeruleus. This research contributes to our understanding of marine natural products and their ecological roles (Bittner, Silva, Paul & Fenical, 1985).
Conformational Studies
- Research on the conformational aspects of marine polyhalogenated α-Chamigrenes using temperature-dependent NMR spectra provides insights into the structural properties of these compounds. Such studies are important for understanding the chemical behavior of natural products (Guella, Chiasera & Pietra, 1992).
Bioactive Properties in Fruits
- In the fruits of Schisandra chinensis, β-Chamigrenal (a derivative of chamigrene) showed potential anti-inflammatory activity by suppressing nitric oxide and prostaglandin E2 production in macrophages. This indicates the potential therapeutic applications of chamigrene derivatives (Shin et al., 2014).
Halogenated Chamigrene Derivatives Study
- The study of halogenated chamigrene derivatives from marine algae, such as Laurencia glandulifera Kützing, contributed to the determination of the absolute configurations of these compounds, which is crucial for understanding their biological activities (Suzuki, Furusaki & Kurosawa, 1979).
Synthetic Approaches
- The development of synthetic methods for α-Chamigrene provides a way to study and utilize this compound in various scientific fields (Fráter, 1977).
Enantioselective Synthesis of Brominated Chamigrene Sesquiterpenes
- This research offers a unified approach for the enantioselective synthesis of brominated chamigrene sesquiterpenes, which are important for exploring their biological activities (Burckle, Vasilev & Burns, 2016).
Properties
CAS No. |
19912-83-5 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene |
InChI |
InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h6-7H,5,8-11H2,1-4H3/t15-/m1/s1 |
InChI Key |
SIBCECUUMHIAAM-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC1)C(=CCCC2(C)C)C |
SMILES |
CC1=CCC2(CC1)C(=CCCC2(C)C)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=CCCC2(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.